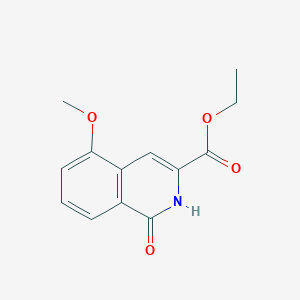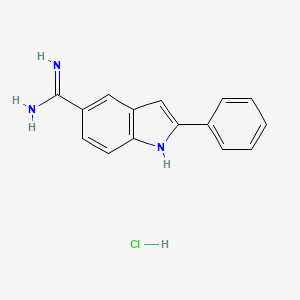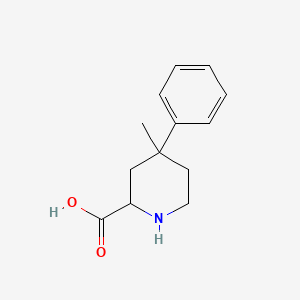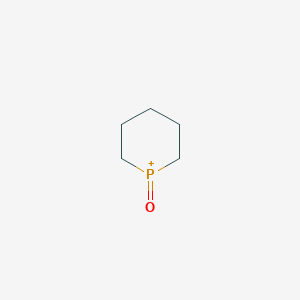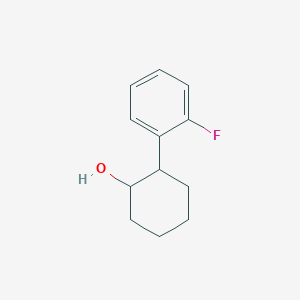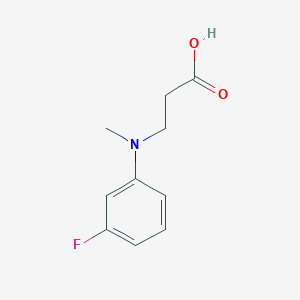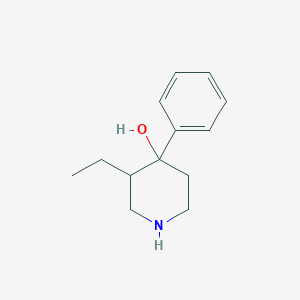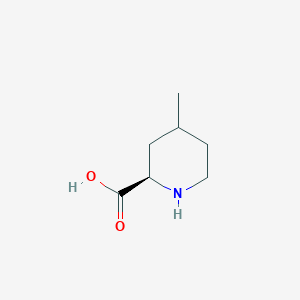![molecular formula C9H17FN2 B12978085 (1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B12978085.png)
(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-Fluoro-8-azaspiro[45]decan-1-amine is a spirocyclic compound characterized by a unique structural motif that includes a fluorine atom and an azaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine typically involves the formation of the spirocyclic core followed by the introduction of the fluorine atom. One common method involves the cyclization of a suitable precursor under basic conditions, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the yield and purity of the compound while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are often carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The spirocyclic structure provides rigidity, which can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-8-azaspiro[4.5]decan-1-amine: Lacks the specific stereochemistry of (1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine.
8-Azaspiro[4.5]decan-1-amine: Does not contain the fluorine atom, resulting in different chemical properties and biological activities.
3-Fluoro-8-azaspiro[4.5]decan-1-ol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H17FN2 |
|---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
(2S,4R)-2-fluoro-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H17FN2/c10-7-5-8(11)9(6-7)1-3-12-4-2-9/h7-8,12H,1-6,11H2/t7-,8-/m1/s1 |
InChI Key |
MWFSINHYFISYBF-HTQZYQBOSA-N |
Isomeric SMILES |
C1CNCCC12C[C@@H](C[C@H]2N)F |
Canonical SMILES |
C1CNCCC12CC(CC2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


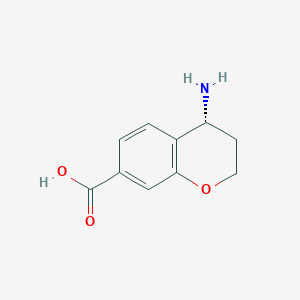
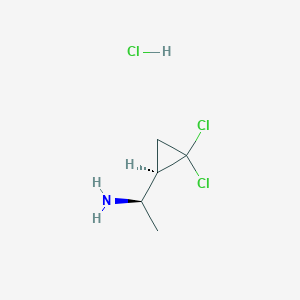

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate](/img/structure/B12978035.png)
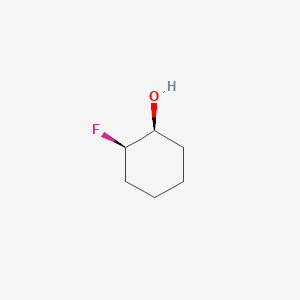
![8-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12978043.png)
